Dde-D-dab(alloc)-OH

SPPS Protecting group stability Dde migration

Select Dde-D-dab(alloc)-OH when you need three orthogonal protecting groups operating simultaneously: Fmoc (piperidine-labile) for chain elongation, Dde (hydrazine-labile) for selective α-amine unmasking, and Alloc (Pd(0)-labile) for γ-side-chain functionalization. This D-configuration Dab derivative enables independent α-amine access without disturbing the Alloc group, supporting on-resin lactam cyclization, late-stage bioconjugation, and branched peptide architectures. For antimicrobial or conformationally constrained cyclic peptides, the D-residue stereochemistry is critical. Use allyl alcohol as a scavenger during Dde removal to preserve Alloc integrity. When synthetic objectives require triple-orthogonal control, this building block provides the precise deprotection logic that single-orthogonal or dual-orthogonal alternatives cannot deliver.

Molecular Formula C18H26N2O6
Molecular Weight 366,42 g/mole
CAS No. 1263046-79-2
Cat. No. B613206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-D-dab(alloc)-OH
CAS1263046-79-2
SynonymsN-alpha-Dde-N-gamma-Alloc-D-2,4-diaminobutyric acid; Dde-D-Dab(Aloc)-OH; Dde-D-Dab(Alloc)
Molecular FormulaC18H26N2O6
Molecular Weight366,42 g/mole
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde-D-dab(alloc)-OH (CAS 1263046-79-2) for Orthogonal Peptide Synthesis: Technical Specifications and Procurement Reference


Dde-D-dab(alloc)-OH (CAS 1263046-79-2) is an orthogonally protected D-2,4-diaminobutyric acid (D-Dab) derivative featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the α-amino position and an Alloc (allyloxycarbonyl) group on the γ-amino side chain . With molecular formula C18H26N2O6 and molecular weight 366.42 g/mol, this building block is designed for Fmoc-based solid-phase peptide synthesis (SPPS) where independent manipulation of two amino functionalities is required . The compound is available as a DCHA salt form from specialty suppliers with purity specifications of ≥98% (HPLC) .

Why Dde-D-dab(alloc)-OH Cannot Be Simply Substituted with Alternative D-Dab Orthogonal Derivatives


Generic substitution among orthogonally protected D-Dab derivatives is precluded by fundamental differences in deprotection chemistry, compatibility, and synthetic robustness. The three most relevant comparators—Fmoc-D-Dab(Alloc)-OH (CAS 387824-78-4), Fmoc-D-Dab(Dde)-OH (CAS 596797-14-7), and Fmoc-D-Dab(ivDde)-OH (CAS 872169-32-9)—each possess distinct deprotection orthogonality profiles that dictate entirely different synthetic sequences. Critically, the Dde group in Dde-D-dab(alloc)-OH is removable under 2% hydrazine in DMF but is known to undergo partial loss and side-chain migration during repetitive piperidine-mediated Fmoc deprotection steps [1]. In the presence of Alloc-protected peptides, hydrazinolysis of Dde can cause reduction of the Alloc allyl double bond, preventing subsequent Pd(0)-mediated Alloc deprotection unless allyl alcohol is added as a scavenger [2]. These documented incompatibilities mean that a compound like Fmoc-D-Dab(Alloc)-OH (where Fmoc removal requires piperidine) imposes a completely different synthetic order of operations compared to Dde-D-dab(alloc)-OH (where the Dde group enables hydrazine-mediated deprotection orthogonal to both Fmoc and Alloc) .

Quantitative Differentiation Evidence for Dde-D-dab(alloc)-OH vs. Closest D-Dab Orthogonal Analogs


Dde Group vs. ivDde Group: Differential Stability and Migration Propensity During Fmoc SPPS

Dde-D-dab(alloc)-OH employs the Dde protecting group, which is easier to remove than the hindered ivDde variant but is substantially less robust during piperidine-mediated Fmoc deprotection cycles. Direct head-to-head analysis establishes that Dde undergoes observable migration from protected to unprotected side-chains and partial loss during long-sequence synthesis [1]. The ivDde group on comparator Fmoc-D-Dab(ivDde)-OH does not undergo this migration to any significant extent except in the special case of Dpr [1]. This differential behavior quantitatively impacts purification outcomes and must be factored into synthetic route selection.

SPPS Protecting group stability Dde migration

Alloc Group vs. Boc Group: Acid Lability and Orthogonal Deprotection Windows in D-Dab Derivatives

Dde-D-dab(alloc)-OH provides an Alloc side-chain protecting group that is removed via Pd(0) catalysis (typically Pd(PPh3)4 with a nucleophilic scavenger) under conditions fully orthogonal to both acid-labile and base-labile groups [1]. This contrasts sharply with comparator Boc-D-Dab(Alloc)-OH (CAS 350820-58-5), where the Boc group requires TFA cleavage and the Alloc group requires Pd(0) treatment—resulting in a different deprotection sequence that precludes late-stage Alloc removal after acid-sensitive modifications . The Pd(0)/DABCO protocol enables Alloc deprotection in 10-20 minutes, compatible with one-pot in situ coupling of labile amino acids .

Alloc deprotection Pd(0) catalysis Orthogonal protection

Dde/Alloc Orthogonality: Documented Side Reaction and Mitigation Requirements

A critical differentiation point for Dde-D-dab(alloc)-OH is the documented incompatibility between Dde hydrazinolysis conditions and the Alloc protecting group. Rohwedder et al. (1998) established that hydrazinolysis of the Dde group in the presence of Alloc-protected peptides leads to reduction of the Alloc allyl double bond both in solution and on solid support, preventing subsequent Alloc deprotection and generating difficult-to-purify mixtures [1]. The same study quantified that addition of allyl alcohol as a scavenger circumvents this side reaction and provides complete orthogonality between Dde and Alloc [1]. This finding is further corroborated in technical documentation for ivDde-protected derivatives, which states that "when removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group" . Comparators lacking an Alloc group (e.g., Fmoc-D-Dab(Dde)-OH with Dde/Fmoc orthogonal pair) avoid this specific side reaction but sacrifice the Pd(0)-mediated orthogonal deprotection window.

Dde hydrazinolysis Alloc reduction Orthogonality

D-Configuration vs. L-Configuration: Enantiomeric Purity and Stereochemical Integrity Requirements

Dde-D-dab(alloc)-OH is supplied as the D-enantiomer of 2,4-diaminobutyric acid, a stereochemical specification critical for applications requiring D-amino acid incorporation (e.g., protease-resistant peptides, antimicrobial cyclic peptides with D-residue conformational constraints). While enantiomeric purity specifications for Dde-D-dab(alloc)-OH are not always explicitly published by all vendors, comparable D-Dab derivatives from quality-controlled suppliers report enantiomeric purity of ≥99.5% (a/a) . The L-enantiomer comparator Dde-L-Dab(Aloc)-OH (CAS not independently verified) exists but is procured for entirely different stereochemical requirements . The D-configuration of D-Dab residues plays a critical functional role—for instance, in polymyxin-based cationic cyclic heptapeptides, the Dab(2)-D-Phe(3)-Leu(4) sequence motif is essential for outer membrane permeabilization activity against Gram-negative bacteria [1].

D-amino acid Enantiomeric purity Chiral integrity

Optimal Procurement Scenarios for Dde-D-dab(alloc)-OH Based on Differential Evidence


Triple-Orthogonal SPPS Requiring Independent α- and γ-Amine Manipulation

Dde-D-dab(alloc)-OH is optimally procured when the synthetic route demands three orthogonal protecting groups operating simultaneously: Fmoc (base-labile, piperidine) for iterative chain elongation, Dde (hydrazine-labile) for α-amine selective unmasking, and Alloc (Pd(0)-labile) for γ-side-chain functionalization. This triple-orthogonal capability enables synthesis of branched peptides and side-chain modified cyclic peptides where the Dab γ-amine must remain protected during α-amine manipulation [1]. Comparators such as Fmoc-D-Dab(Alloc)-OH force α-amine deprotection (piperidine) to occur simultaneously with each coupling cycle, eliminating the ability to selectively access the α-amine independently of chain elongation. Users must implement the allyl alcohol scavenger protocol during Dde hydrazinolysis to prevent Alloc reduction [2].

Synthesis of D-Dab-Containing Cyclic Peptides with Conformationally Constrained Lactam Bridges

The D-configuration and dual orthogonal protection of Dde-D-dab(alloc)-OH make it specifically suitable for constructing 5-membered lactam rings via side-chain-to-main-chain or side-chain-to-side-chain cyclization. The Alloc-protected γ-amine can be selectively unmasked via Pd(0) after Dde removal and chain elongation, enabling on-resin cyclization that generates conformationally constrained structures with enhanced proteolytic stability [1]. This contrasts with Dde-D-Dab(Fmoc)-OH (CAS 1263045-85-7), where the Fmoc group occupies the side-chain position and Dde occupies the α-amine, creating a different cyclization topology. For antimicrobial peptide projects requiring D-residue stereochemistry at the Dab position, the D-configuration is essential [2].

Post-Synthetic Side-Chain Functionalization of Internal Dab Residues

When the synthetic objective requires late-stage functionalization of the Dab γ-amine (e.g., biotinylation, fluorophore conjugation, PEGylation) after full peptide chain assembly, Dde-D-dab(alloc)-OH provides the necessary orthogonal protection window. The Alloc group remains stable through repetitive piperidine (Fmoc removal) and TFA (global side-chain deprotection/resin cleavage) steps, and can be removed under mild Pd(0) conditions (10-20 min with DABCO) compatible with fully assembled peptides [1]. This enables site-specific conjugation that Fmoc-D-Dab(Dde)-OH cannot achieve because the side-chain Dde would be removed under hydrazine conditions that may affect other sensitive residues. The documented requirement for allyl alcohol scavenger during Dde removal must be incorporated into the protocol design [2].

Comparative Evaluation of Dde vs. ivDde Stability for Sequence-Dependent Route Selection

Dde-D-dab(alloc)-OH should be preferentially procured over ivDde-protected analogs (e.g., Fmoc-D-Dab(ivDde)-OH) when the Dab residue is located in an accessible, non-aggregating region of the peptide sequence and when easier Dde removal is prioritized over maximal piperidine stability [1]. The documented migration propensity of Dde during piperidine-mediated Fmoc deprotection [1] makes Dde-D-dab(alloc)-OH less suitable for very long sequences (>30 residues) or sequences where the Dab residue is positioned near N-terminal Fmoc-deprotection sites. Conversely, Dde is easier to remove than ivDde, which can prove "extremely hard to remove, particularly if located at the C-terminus of a peptide or in an aggregated region" [1]. This trade-off defines distinct procurement criteria: Dde for shorter sequences and accessible positions; ivDde for long sequences and sterically hindered positions.

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